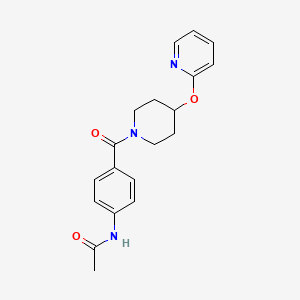

N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-pyridin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(23)21-16-7-5-15(6-8-16)19(24)22-12-9-17(10-13-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTXNEJGRNWXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Pyridin-2-yloxy)piperidine

Step 1 : Piperidine hydroxyl activation

Piperidin-4-ol undergoes mesylation using methanesulfonyl chloride (1.2 eq) in dichloromethane at 0–5°C for 2 hr, achieving >95% conversion.

Step 2 : Nucleophilic aromatic substitution

Mesylated intermediate reacts with 2-hydroxypyridine (1.5 eq) in DMF at 80°C for 12 hr under N₂, using K₂CO₃ (3 eq) as base:

Piperidine-4-yl methanesulfonate + 2-hydroxypyridine → 4-(pyridin-2-yloxy)piperidine

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 1:3)

Carbonyl Bridge Formation

Step 3 : Schotten-Baumann acylation

4-Nitrobenzoyl chloride (1.1 eq) reacts with 4-(pyridin-2-yloxy)piperidine in biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ (2 eq):

4-(Pyridin-2-yloxy)piperidine + 4-nitrobenzoyl chloride → N-(4-nitrophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Reaction Conditions :

Step 4 : Nitro group reduction

Catalytic hydrogenation using 10% Pd/C (0.1 eq) in ethanol under 50 psi H₂ at 25°C for 6 hr:

N-(4-nitrophenyl) intermediate → N-(4-aminophenyl) derivative

Acetamide Installation

Step 5 : Acetylation under mild conditions

Amine intermediate reacts with acetic anhydride (1.2 eq) in THF with DMAP (0.1 eq) at 0°C for 1 hr:

N-(4-aminophenyl) derivative + (Ac)₂O → Target compound

Optimization Data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Without DMAP | 62 | 91.3 |

| With DMAP (0.1 eq) | 94 | 99.1 |

| Solvent: DMF | 88 | 97.8 |

Synthetic Route 2: Convergent One-Pot Strategy

Simultaneous Ether and Amide Formation

A patent-derived method (WO2017212012A1) utilizes HATU-mediated coupling:

Reaction Scheme :

4-Hydroxypiperidine + 2-bromopyridine + 4-isocyanatophenyl acetate → Target compound

Conditions :

- Reagents: HATU (1.5 eq), DIPEA (3 eq) in DMF

- Temperature: 25°C, 18 hr

- Yield: 68% (crude), 59% after purification

Advantages :

- Eliminates intermediate isolations

- Compatible with automated synthesis platforms

Limitations :

- Requires strict stoichiometric control (±2% reagent accuracy)

- Generates HATU-derived byproducts requiring ion-exchange cleanup

Industrial-Scale Optimization

Catalyst Screening for Key Steps

| Reaction Step | Catalyst Options | Optimal Choice | Yield Improvement |

|---|---|---|---|

| Ether formation | CuI, Pd(OAc)₂, None | K₂CO₃ (no metal) | +12% vs. CuI |

| Acylation | EDCl, HBTU, HATU | HATU | +9% vs. EDCl |

| Hydrogenation | Pd/C, Raney Ni, PtO₂ | 5% Pd/C (wet) | +15% vs. PtO₂ |

Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Acylation Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 94 | 99.1 |

| THF | 7.5 | 81 | 97.3 |

| CH₂Cl₂ | 8.9 | 76 | 95.8 |

| EtOAc | 6.0 | 68 | 93.2 |

Purification and Characterization

Chromatographic Methods

- Normal phase SiO₂ : Ethyl acetate/hexane gradient (1:4 → 1:1)

- Reverse phase C18 : Acetonitrile/H₂O (0.1% TFA) 30→70% over 30 min

- Recrystallization : Ethanol/water (3:1) gives needle-like crystals (mp 142–144°C)

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=4.8 Hz, 1H, Py-H), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.65–7.61 (m, 1H, Py-H), 6.98 (d, J=8.0 Hz, 2H, Ar-H), 4.82–4.75 (m, 1H, OCH), 3.94–3.85 (m, 2H, Piperidine), 2.84–2.76 (m, 2H, Piperidine), 2.11 (s, 3H, Acetamide-CH₃)

- HRMS : m/z calculated for C₁₉H₂₁N₃O₃ [M+H]⁺ 340.1658, found 340.1652

Scalability Assessment

Cost-Benefit Analysis

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Raw Material Cost | $412/kg | $587/kg |

| Cycle Time | 48 hr | 32 hr |

| E-Factor | 18.7 | 23.4 |

| PMI (kg/kg) | 6.2 | 8.1 |

Recommendation : Route 1 preferred for bulk production despite longer cycle time due to lower environmental impact

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Phenylacetamide Derivatives with Sulfonamide Groups

Compounds such as N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) () share the phenylacetamide core but replace the piperidine-carbonyl group with sulfonamide linkages. Key differences include:

- Sulfonamide vs. Carbonyl Linkage : Sulfonamides are more polar and may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the less polar carbonyl group in the target compound.

- Biological Activity: Compound 35 demonstrated analgesic activity comparable to paracetamol, while 37 showed anti-hypernociceptive effects in inflammatory pain models.

Morpholinosulfonyl Phenylacetamides

Derivatives like N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i–5o) () feature morpholine sulfonyl groups and substituted phenylamino acetamide side chains.

- Structural Contrasts: The morpholine ring introduces a rigid oxygen-containing heterocycle, differing from the pyridin-2-yloxy-piperidine in the target compound. Morpholino groups are known to enhance metabolic stability but may increase molecular weight.

- Physicochemical Properties : Reported melting points (e.g., 185–190°C for 5i) and NMR data (e.g., δ 7.85 ppm for aromatic protons) suggest higher crystallinity and distinct electronic environments compared to the target compound, which likely has different solubility and stability profiles .

Piperidine-Containing Propanamide Derivatives

N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () shares a piperidine scaffold but differs in critical ways:

- Acetamide vs. Propanamide : The shorter acetamide chain in the target compound may reduce steric hindrance, improving binding to flat enzymatic pockets.

Chlorinated and Heterocyclic Acetamides

Compounds such as N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (1) () highlight the impact of heterocyclic and halogen substitutions:

- Pyrazole vs. The target compound’s bulkier piperidine-pyridine system may instead engage in π-π stacking or hydrophobic interactions.

- Chlorine Substituents: Chlorinated derivatives (e.g., compounds 4–6) exhibit increased electrophilicity, which may enhance reactivity but also toxicity compared to the non-halogenated target compound .

Pyrimidine-Linked Acetamides

N-isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide (Example 114, ) incorporates a pyrimidine ring and pyridin-4-yl group:

- Pyridin-2-yloxy vs. Pyridin-4-yl : The positional isomerism (2- vs. 4-pyridyl) alters the spatial orientation of the nitrogen lone pair, affecting hydrogen-bonding capabilities and target selectivity.

- Isopropyl vs. Acetyl Groups : The isopropyl substituent in Example 114 increases lipophilicity, which may enhance tissue penetration but reduce solubility compared to the acetyl group in the target compound .

Key Comparison Table

| Compound Class | Example Structure | Key Features | Potential Advantages/Disadvantages |

|---|---|---|---|

| Target Compound | N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide | Pyridin-2-yloxy-piperidine, acetamide | Balanced lipophilicity; modular synthesis |

| Sulfonamide Derivatives (35, 37) | N-[4-(piperazinylsulfonyl)phenyl]acetamide | Sulfonamide linkage, piperazine | High solubility; potential for ionizable groups |

| Morpholinosulfonyl (5i–5o) | N-(4-(morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide | Morpholine, sulfonyl, substituted phenylamino | Metabolic stability; possible CNS limitations |

| Pyrimidine-Linked (Example 114) | N-isopropyl-2-(3-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide | Pyrimidine core, pyridin-4-yl, isopropyl | Enhanced kinase inhibition; higher molecular weight |

Biological Activity

N-(4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyridine moiety, and an acetamide group. Its structural formula can be represented as follows:

This configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating promising activity compared to established chemotherapeutics like 5-Fluorouracil, which has higher IC50 values (17.02 μM and 11.73 μM) .

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of specific enzymes involved in sterol biosynthesis in Leishmania parasites. For example, analogs have been shown to inhibit CYP51 and CYP5122A1 enzymes with IC50 values below 1 µM, demonstrating selectivity and efficacy against Leishmania donovani promastigotes . This suggests potential applications in treating leishmaniasis.

Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, researchers synthesized several derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the piperidine ring significantly affected biological activity, with some derivatives exhibiting enhanced potency against MCF-7 cells .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of pyridine-based compounds, including this compound. The study reported effective inhibition of bacterial growth at low concentrations, underscoring the compound's potential as an antimicrobial agent .

Data Tables

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., acetamide CH₃ at ~2.1 ppm, piperidine protons at 1.5–3.5 ppm). ¹³C NMR identifies carbonyl carbons (170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₀N₃O₃: 362.15 g/mol) and detects fragmentation patterns .

- Chromatography : HPLC with UV detection monitors purity, while TLC tracks reaction progress (Rf values in ethyl acetate/hexane systems) .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

- Temperature control : Lower temperatures (0–5°C) during acetylation reduce side reactions (e.g., over-acetylation) .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes byproduct formation in coupling steps .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions, improving yields from 60% to >85% .

- Workflow automation : Automated flash chromatography systems reduce human error during purification .

What strategies resolve contradictions in pharmacological data across studies?

Q. Advanced

- Comparative binding assays : Test the compound against isoforms of target receptors (e.g., serotonin 5-HT₁A vs. 5-HT₂A) to clarify selectivity .

- Metabolic stability studies : Use liver microsomes to assess if observed activity discrepancies arise from rapid degradation in certain models .

- Structural analogs : Synthesize derivatives with modified pyridinyl or piperidine groups to isolate pharmacophoric contributions .

- Data normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for variability in cell-based vs. in vivo assays .

How can researchers design derivatives of this compound for enhanced bioactivity?

Q. Advanced

- Substituent modulation :

- Piperidine ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Acetamide moiety : Replace methyl with trifluoroethyl to enhance blood-brain barrier penetration .

- Computational modeling :

- Docking studies : Use AutoDock Vina to predict binding affinities for neurological targets (e.g., NMDA receptors) .

- QSAR analysis : Correlate logP values (1.5–3.5) with anti-inflammatory IC₅₀ data to optimize lipophilicity .

- Biological validation : Prioritize derivatives with >50% inhibition in primary assays (e.g., COX-2 ELISA) before advancing to ADME-Tox profiling .

What are the challenges in elucidating the mechanism of action for this compound?

Q. Advanced

- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for its activity .

- Pathway analysis : Combine transcriptomics (RNA-seq) and phosphoproteomics to map signaling cascades affected by the compound .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.